molecular formula C24H29N5O4S B15099549 Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate

Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate

Cat. No.: B15099549
M. Wt: 483.6 g/mol
InChI Key: VHOPAJRKXDDXGX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a piperazine ring, often found in pharmaceutical compounds. The presence of the ethoxycarbonyl and dimethylthiophenyl groups further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline and piperazine derivatives.

Scientific Research Applications

Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting key biological pathways. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of a quinoxaline core, a piperazine ring, and ethoxycarbonyl and dimethylthiophenyl groups. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

ethyl 4-[3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]quinoxalin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C24H29N5O4S/c1-5-32-23(30)19-15(3)16(4)34-22(19)27-20-21(26-18-10-8-7-9-17(18)25-20)28-11-13-29(14-12-28)24(31)33-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,25,27)

InChI Key

VHOPAJRKXDDXGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)OCC

Origin of Product

United States

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